![molecular formula C13H11F3N4OS B2425203 2-AMINO-4-METHYL-N'-[(1E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE CAS No. 469869-89-4](/img/structure/B2425203.png)
2-AMINO-4-METHYL-N'-[(1E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide is a synthetic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide typically involves the reaction of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with substituted benzaldehyde . The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
(E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit various protein kinases, which play a crucial role in cell proliferation and survival . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and disrupt microbial growth.
相似化合物的比较
Similar Compounds
Thiazole derivatives: Compounds like thieno[3,2-d]thiazole and dihydrothiazolo[4,5-d]thiazole have similar structures and biological activities.
Hydrazones: Compounds like 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide and its derivatives.
Uniqueness
What sets (E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
属性
IUPAC Name |
2-amino-4-methyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4OS/c1-7-10(22-12(17)19-7)11(21)20-18-6-8-4-2-3-5-9(8)13(14,15)16/h2-6H,1H3,(H2,17,19)(H,20,21)/b18-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKBXQREZGEFF-NGYBGAFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

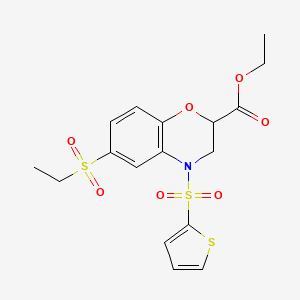
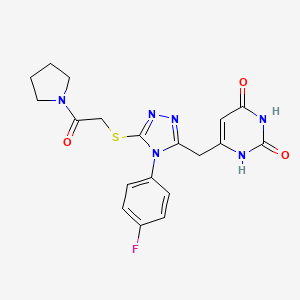
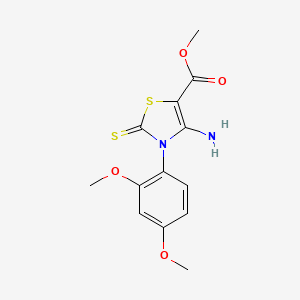

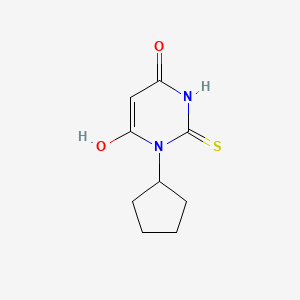
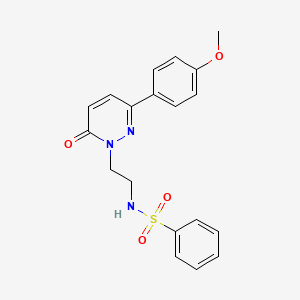
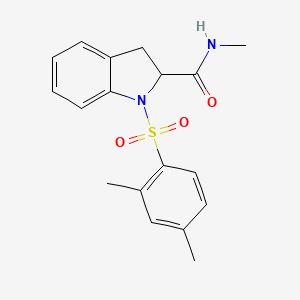
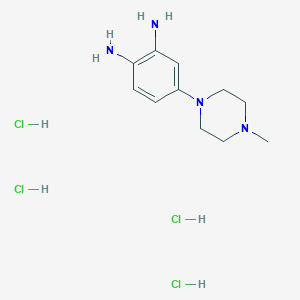
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)
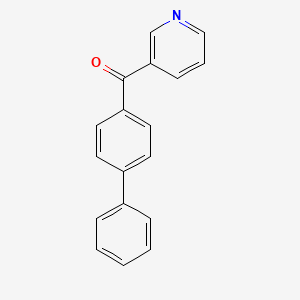
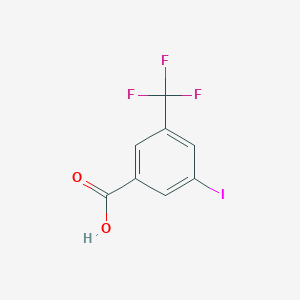
![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)

